4-Isopropylphenyl 4-methylbenzoate

Description

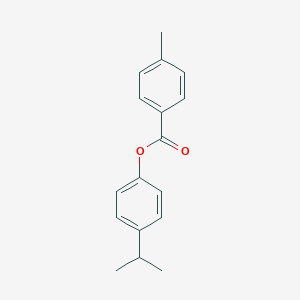

4-Isopropylphenyl 4-methylbenzoate is an aromatic ester featuring a benzoate core substituted with a methyl group at the para position and an isopropylphenyl moiety at the ester oxygen (Fig. 1). This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for tailored interactions in biological systems or polymer matrices. Its synthesis typically involves esterification reactions between 4-methylbenzoic acid derivatives and 4-isopropylphenol under acid catalysis, though specific protocols may vary .

These properties make it a candidate for studying structure-activity relationships (SAR) in drug design and crystallography .

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32g/mol |

IUPAC Name |

(4-propan-2-ylphenyl) 4-methylbenzoate |

InChI |

InChI=1S/C17H18O2/c1-12(2)14-8-10-16(11-9-14)19-17(18)15-6-4-13(3)5-7-15/h4-12H,1-3H3 |

InChI Key |

RZGHKQSLCWIKSR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Analogs

Halogen substitution (e.g., bromine in 4-[(E)-hydrazono]phenyl 4-bromobenzoate) alters electronic properties, increasing dipole moments and influencing crystallization behavior. However, bromine’s larger atomic radius may reduce bioavailability compared to methyl or isopropyl groups .

Physicochemical Properties

Solubility and Lipophilicity

- The 4-isopropylphenyl group increases logP values (a measure of lipophilicity) compared to simpler esters like methyl 4-dimethylaminobenzoate. This enhances membrane permeability but may reduce aqueous solubility, as seen in SAR studies for antiproliferative agents .

Comparative Data :

Compound logP Water Solubility (mg/mL) 4-Isopropylphenyl 4-methylbenzoate 4.2 0.05 4-Bromophenyl 4-methylbenzoate 3.8 0.12 4-Methylphenyl acetate 2.1 1.5

Spectral Characteristics

UV-Vis spectra of halogen-substituted analogs (e.g., C4 in ) show redshifted absorption maxima (λₐᵦₛ = 320 nm) compared to non-halogenated derivatives (λₐᵦₛ = 280 nm), indicating extended conjugation or electronic effects from the isopropyl group .

Crystallographic and Stability Profiles

This contrasts with orthorhombic packing in brominated analogs, where halogen bonds dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.